molecular formula C32H62N4O4 B1207125 Magnesium ionophore II CAS No. 119110-37-1

Magnesium ionophore II

Cat. No.: B1207125
CAS No.: 119110-37-1
M. Wt: 566.9 g/mol
InChI Key: UTFJQHTUZRJEKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of magnesium ionophore II involves the reaction of N-heptyl-N-methylmalonamide with octamethylene diamine. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and reliability for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Magnesium ionophore II primarily undergoes complexation reactions with magnesium ions. It forms stable complexes by coordinating with the magnesium ions through its amide groups. This selectivity is due to the specific spatial arrangement and electronic properties of the ionophore .

Common Reagents and Conditions: The ionophore is typically used in conjunction with plasticized poly(vinyl chloride) membranes in ion-selective electrodes. The membrane composition includes the ionophore, a plasticizer, and a matrix polymer. The conditions for these reactions are mild, usually at room temperature and neutral pH .

Major Products Formed: The primary product of the reaction between this compound and magnesium ions is a stable magnesium-ionophore complex. This complex is crucial for the selective detection of magnesium ions in various analytical applications .

Mechanism of Action

Magnesium ionophore II is compared with other magnesium-selective ionophores, such as magnesium ionophore I and magnesium ionophore III:

Uniqueness: this compound stands out due to its high selectivity for magnesium ions over other cations, making it highly effective in applications requiring precise magnesium ion detection .

Comparison with Similar Compounds

Properties

IUPAC Name

N-heptyl-N'-[8-[[3-[heptyl(methyl)amino]-2-methyl-3-oxopropanoyl]amino]octyl]-N,2-dimethylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62N4O4/c1-7-9-11-17-21-25-35(5)31(39)27(3)29(37)33-23-19-15-13-14-16-20-24-34-30(38)28(4)32(40)36(6)26-22-18-12-10-8-2/h27-28H,7-26H2,1-6H3,(H,33,37)(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFJQHTUZRJEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(C)C(=O)C(C)C(=O)NCCCCCCCCNC(=O)C(C)C(=O)N(C)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922871
Record name N,N'-(Octane-1,8-diyl)bis{2-[heptyl(methyl)carbamoyl]propanimidic acid}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119110-37-1
Record name Eth 5214
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119110371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-(Octane-1,8-diyl)bis{2-[heptyl(methyl)carbamoyl]propanimidic acid}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium ionophore II
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Magnesium ionophore II

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